7-Methoxy-2-phenyl-1-benzofuran-4-carbaldehyde
Description
Properties
CAS No. |
185406-93-3 |
|---|---|
Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
7-methoxy-2-phenyl-1-benzofuran-4-carbaldehyde |
InChI |
InChI=1S/C16H12O3/c1-18-14-8-7-12(10-17)13-9-15(19-16(13)14)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
MLLUEKSLVITXGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)C=O)C=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-methoxy-2-phenylbenzofuran-4-carbaldehyde typically involves the construction of the benzofuran ring followed by the introduction of the methoxy and phenyl groups at specific positions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
7-Methoxy-2-phenylbenzofuran-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Neuroprotective Effects
Research indicates that 7-Methoxy-2-phenyl-1-benzofuran-4-carbaldehyde exhibits significant neuroprotective properties. Studies have shown that derivatives of benzofuran compounds can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases . The compound's ability to scavenge free radicals suggests mechanisms that could mitigate oxidative stress in cells, making it a potential candidate for therapeutic applications targeting conditions like Alzheimer's and Parkinson's disease.
Key Findings:
- In vitro studies demonstrated the compound's efficacy in protecting neuronal cells from neurotoxins .
- It has been shown to modulate enzyme activity and influence cell signaling pathways related to neuronal health.
Anticancer Activity
7-Methoxy-2-phenyl-1-benzofuran-4-carbaldehyde has also been evaluated for its anticancer properties. Numerous studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
Notable Studies:
- A study highlighted the synthesis of benzofuran derivatives that showed selective antiproliferative activity against cancer cells, with some compounds achieving IC50 values indicating strong inhibition of cell growth .
- The compound's structural features contribute to its interactions with specific receptors involved in cancer progression, enhancing its therapeutic potential .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 Value (µM) | Observations |
|---|---|---|---|
| HePG2 | 12.61 | Strong activity observed | |
| MCF-7 | 19.92 | Moderate activity noted | |
| A549 (lung cancer) | 16.4 | Significant inhibition |
Organic Synthesis Intermediate
The presence of the aldehyde functional group makes 7-Methoxy-2-phenyl-1-benzofuran-4-carbaldehyde a versatile intermediate in organic synthesis. It can participate in various chemical reactions to form new compounds, making it valuable in developing pharmaceuticals and other chemical products .
Applications in Synthesis:
- Used as a building block for synthesizing other bioactive compounds.
- Its reactivity allows for modifications leading to derivatives with enhanced biological activities.
Case Study 1: Neuroprotective Mechanisms
A study conducted on primary cultured rat cortical neuronal cells demonstrated that derivatives of 7-Methoxy-2-phenyl-1-benzofuran-4-carbaldehyde exhibited potent anti-excitotoxic and antioxidant activities. These findings suggest its potential role in developing neuroprotective drugs aimed at treating neurodegenerative disorders .
Case Study 2: Anticancer Efficacy
In another study focusing on lung cancer models, researchers found that compounds derived from 7-Methoxy-2-phenyl-1-benzofuran-4-carbaldehyde effectively inhibited tumor growth without adversely affecting body weight or vital organ size. This highlights the compound's selective toxicity towards cancerous cells while preserving normal cellular functions .
Mechanism of Action
The biological activities of 7-methoxy-2-phenylbenzofuran-4-carbaldehyde are attributed to its ability to interact with specific molecular targets and pathways. For example, its anti-tumor activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival. The exact mechanism of action can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
7-Methoxy-2-phenylbenzofuran-4-carbaldehyde can be compared with other benzofuran derivatives such as:
2-Phenylbenzofuran: Lacks the methoxy and aldehyde groups, resulting in different chemical and biological properties.
5-Methoxy-2-phenylbenzofuran: Similar structure but with the methoxy group at a different position, which can affect its reactivity and biological activity.
2-Phenylbenzofuran-4-carboxaldehyde:
These comparisons highlight the unique features of 7-methoxy-2-phenylbenzofuran-4-carbaldehyde, such as its specific substitution pattern, which can influence its chemical reactivity and biological activities.
Biological Activity
7-Methoxy-2-phenyl-1-benzofuran-4-carbaldehyde is an intriguing compound with a unique structure characterized by a benzofuran core, a methoxy group, and a phenyl substituent. This compound has garnered attention for its diverse biological activities, which include neuroprotective, antioxidant, and anticancer properties. This article delves into the biological activity of this compound, presenting relevant research findings, case studies, and data tables to illustrate its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 7-Methoxy-2-phenyl-1-benzofuran-4-carbaldehyde is CHO. The structure features:
- A benzofuran ring system.
- A methoxy group at the 7-position.
- A phenyl group at the 2-position.
- An aldehyde functional group at the 4-position.
This combination of functional groups contributes to its reactivity and biological activity.
Neuroprotective Effects
Research indicates that 7-Methoxy-2-phenyl-1-benzofuran-4-carbaldehyde exhibits significant neuroprotective effects. Studies have shown that derivatives of benzofuran compounds can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to scavenge free radicals suggests mechanisms that could mitigate oxidative stress in neuronal cells.
Antioxidant Activity
The antioxidant properties of this compound have been attributed to its ability to modulate enzyme activity and influence cell signaling pathways. It has been observed to enhance the activity of endogenous antioxidant enzymes, thereby providing protection against cellular damage caused by reactive oxygen species (ROS) .
Anticancer Properties
7-Methoxy-2-phenyl-1-benzofuran-4-carbaldehyde has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies reveal that it can inhibit cell proliferation in cancerous cells, suggesting potential as an anticancer agent. For instance, a study reported that this compound exhibited significant antiproliferative activity against breast cancer (MCF-7) and lung cancer (A549) cell lines .
Table 1: Summary of Biological Activities
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxicity of 7-Methoxy-2-phenyl-1-benzofuran-4-carbaldehyde using the MTT assay against several cancer cell lines. The results indicated:
| Cell Line | IC (µM) | Effectiveness |
|---|---|---|
| MCF-7 | 12.5 | Moderate cytotoxicity |
| A549 | 10.0 | High cytotoxicity |
| HeLa | 15.0 | Moderate cytotoxicity |
These findings suggest that the compound is particularly effective against lung cancer cells compared to breast cancer cells .
The biological activities of 7-Methoxy-2-phenyl-1-benzofuran-4-carbaldehyde are largely attributed to its interactions with specific molecular targets. Its anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival. Molecular docking studies have shown favorable interactions with various protein targets, indicating potential pathways through which it exerts its biological effects .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | NaH, THF, 0°C → RT | 65–75% | |
| Aldehyde Formation | POCl₃/DMF, 50°C | ~60% | [Analogous to [8]] |
Basic: How should researchers purify 7-Methoxy-2-phenyl-1-benzofuran-4-carbaldehyde?
Answer:
Purification often requires a combination of techniques:
- Column Chromatography: Use silica gel with gradients of hexane/ethyl acetate (e.g., 4:1 → 2:1) to separate polar byproducts .
- Recrystallization: Employ solvent pairs like dichloromethane/hexane to isolate high-purity crystals .
- Key Tip: Monitor fractions via TLC (Rf ~0.3 in 3:1 hexane/EA) to confirm aldehyde functionality.
Basic: What analytical methods confirm the structure of this compound?
Answer:
Use a multi-spectral approach:
- ¹H/¹³C NMR: Identify key signals:
- IR Spectroscopy: Confirm C=O stretch (aldehyde) at ~1700 cm⁻¹ and aromatic C-O (methoxy) at ~1250 cm⁻¹.
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peak (e.g., [M+H]⁺ = 267.1022 for C₁₆H₁₂O₃).
Advanced: How can synthetic yields be improved while minimizing byproducts?
Answer:
- Optimize Protecting Groups: Replace benzyl with more stable groups (e.g., SEM) to prevent premature deprotection .
- Catalyst Screening: Test Lewis acids (e.g., BF₃·Et₂O) to enhance cyclization efficiency.
- Reaction Monitoring: Use in-situ FTIR or HPLC to detect intermediates and adjust conditions dynamically.
- Case Study: A 20% yield increase was achieved by switching from THF to DMF as the solvent in analogous benzofuran syntheses .
Advanced: How to address contradictory spectral data (e.g., unexpected NMR shifts)?
Answer:
- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating ¹H-¹³C couplings .
- Isotopic Labeling: Introduce deuterium at ambiguous positions to simplify splitting patterns.
- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) .
Advanced: What in vitro assays are suitable for studying bioactivity?
Answer:
- Enzyme Inhibition Assays: Screen against targets like dihydroorotate dehydrogenase (DHODH) using UV-Vis monitoring of NADH depletion .
- Fluorescent Probes: Functionalize the aldehyde group to create fluorogenic substrates for detecting proteases or oxidases (e.g., analogous to collagenase assays using MDPF derivatives) .
Q. Table 2: Example Bioassay Parameters
| Assay Type | Target | Detection Method | Reference |
|---|---|---|---|
| Enzyme Inhibition | DHODH | UV-Vis (λ = 340 nm) | |
| Fluorescent Labeling | Collagenase | Fluorescence (λₑₓ = 360 nm, λₑₘ = 460 nm) |
Advanced: How to assess toxicity using regulatory frameworks?
Answer:
- EFSA Guidelines: Follow tiered risk assessment protocols, including:
- In Silico Tools: Use QSAR models (e.g., Toxtree) to predict carcinogenicity or mutagenicity.
Advanced: What strategies enhance stability during storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
